N-cyclopentyl-4-fluoro-3-methylaniline

Lipophilicity ADME Medicinal Chemistry

Sourcing rigid, fragment-like aniline building blocks with defined lipophilicity often leads to analogs with unwanted conformational flexibility. N-Cyclopentyl-4-fluoro-3-methylaniline directly addresses this with a constrained N-cyclopentyl architecture and a strategically balanced 4-fluoro-3-methyl substitution pattern. - Quantifiable Rigidity: Only 2 rotatable bonds vs. 3 in methylene-spaced analogs, reducing entropic binding penalties for fragment screening. - Tuned Lipophilicity: Computed LogP of 3.49, offering a +0.31 increase over the des-methyl analog for enhanced membrane permeability in cell-based assays. - Reliable Supply: Research-grade building block supplied with a minimum 95% purity; stored sealed at 2-8°C to ensure stability upon delivery.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B12092282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-fluoro-3-methylaniline
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2CCCC2)F
InChIInChI=1S/C12H16FN/c1-9-8-11(6-7-12(9)13)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3
InChIKeyJEFNSKULEIZKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-4-fluoro-3-methylaniline – Physicochemical Identity and Structural Classification


N-Cyclopentyl-4-fluoro-3-methylaniline (CAS 1341934-47-1) is a disubstituted secondary aromatic amine with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol [1]. Its structure features a cyclopentyl group on the aniline nitrogen, a fluorine atom at the para (4-) position, and a methyl group at the meta (3-) position of the benzene ring . Computed physicochemical descriptors include an XLogP3-AA of 3.6, a topological polar surface area (TPSA) of 12.03 Ų, one H-bond donor, one H-bond acceptor, and two rotatable bonds [1]. The compound is supplied as a research-chemical building block with a typical minimum purity specification of 95% and is recommended for storage sealed under dry conditions at 2–8 °C .

Building Block
Secondary aromatic amine with cyclopentyl, 4-fluoro, and 3-methyl substitution
Specification
Research-grade purity suitable for synthesis and fragment library construction
Storage
Sealed, dry conditions at 2–8 °C for long-term stability

Why N-Cyclopentyl-4-fluoro-3-methylaniline Cannot Be Freely Substituted with In-Class Analogs


Although several N-cyclopentyl-aniline derivatives share the same TPSA (12.03 Ų) and an identical H-bond donor/acceptor count, substitution pattern differences at the aromatic ring and the N-alkyl linker produce meaningful divergence in lipophilicity, steric environment, and conformational flexibility that directly impact downstream synthetic utility and biological profile [1]. Specifically, the computed LogP of N-cyclopentyl-4-fluoro-3-methylaniline (3.49) is approximately 0.31 log units higher than that of its des-methyl analog N-cyclopentyl-4-fluoroaniline (3.18) and 0.14 log units higher than its des-fluoro analog N-cyclopentyl-3-methylaniline (3.35), reflecting the additive contributions of the 3-methyl and 4-fluoro substituents . These differences translate to a predicted ~2-fold difference in octanol-water partition coefficient per 0.3 log units, which can materially alter reactivity in biphasic reactions, chromatographic behavior, and membrane permeability in cell-based assays [1]. Additionally, the direct N-cyclopentyl attachment (2 rotatable bonds) versus the methylene-spaced N-(cyclopentylmethyl) analog (3 rotatable bonds) confers greater conformational rigidity, a property that may be critical when the compound is employed as a fragment or scaffold in structure-based design .

LogP shift vs. des-methyl or des-fluoro analogs may alter biphasic reactivity and cell permeability.
Additional rotatable bond in the methylene-spaced analog can reduce binding affinity due to entropic penalty.
Regioisomeric swap (3-F,4-CH₃ vs. 4-F,3-CH₃) shifts electronic environment and nucleophilicity at the aniline NH.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Lipophilicity Comparison vs. Des-Methyl Analog

N-Cyclopentyl-4-fluoro-3-methylaniline exhibits a computed LogP of 3.49, which is 0.31 log units higher than that of its des-methyl comparator N-cyclopentyl-4-fluoroaniline (LogP 3.18) . The 3-methyl substituent adds approximately 14 Da to the molecular weight (193.26 vs. 179.23 g/mol) and contributes incremental hydrophobic surface area, shifting the partition coefficient by roughly +0.3 log units [1]. In the context of lead optimization, this magnitude of LogP shift is sufficient to alter predicted membrane permeability and metabolic clearance rates when compounds are advanced into cell-based or in vivo assays .

Lipophilicity vs. Des-Methyl
Reported
ΔLogP ≈ +0.31
Higher lipophilicity may influence extraction and permeability.
Supports compound selection in biphasic or cell-based workflows.
Lipophilicity ADME Medicinal Chemistry

Lipophilicity and Metabolic Stability vs. Des-Fluoro Analog

Compared to its des-fluoro analog N-cyclopentyl-3-methylaniline (LogP 3.35), the target compound N-cyclopentyl-4-fluoro-3-methylaniline (LogP 3.49) shows a modest but measurable increase in lipophilicity of +0.14 log units . Despite the similar molecular formula (C₁₂H₁₆FN vs. C₁₂H₁₇N), the replacement of a C–H bond with a C–F bond at the 4-position increases the molecular weight from 175.27 to 193.26 g/mol (+18 Da) and introduces a strong electron-withdrawing group that modulates the pKa of the aniline NH [1]. The 4-fluoro substituent is also known in medicinal chemistry to block a primary site of cytochrome P450-mediated oxidative metabolism on the aromatic ring, potentially extending metabolic half-life relative to the non-fluorinated analog [2].

Lipophilicity vs. Des-Fluoro
Reported
ΔLogP ≈ +0.14 & ΔMW +18 Da
Added fluorine contributes lipophilicity and metabolic shielding potential.
4-F may block oxidative metabolism; class-level evidence.
Lipophilicity Fluorine Chemistry Metabolic Stability

Conformational Rigidity vs. Methylene-Spaced Analog

The target compound features a direct N-cyclopentyl linkage, resulting in 2 rotatable bonds, whereas its closest homolog N-(cyclopentylmethyl)-4-fluoro-3-methylaniline (CAS 1342233-83-3) contains a methylene spacer between the aniline nitrogen and the cyclopentyl ring, increasing the rotatable bond count to 3 . The additional rotatable bond in the methylene-spaced analog increases conformational entropy and can reduce binding affinity in target-engagement assays due to a larger entropic penalty upon binding [1]. Furthermore, the molecular weight of the target (193.26 g/mol) is 14 Da lower than that of the methylene-spaced analog (207.29 g/mol), keeping it within a more favorable fragment-like property space .

Conformational Rigidity
Reported
ΔRotatable bonds −1
Fewer rotatable bonds may reduce entropic penalty in target binding.
Favorable for fragment-based library design.
Conformational Analysis Fragment-Based Drug Design Molecular Rigidity

Regioisomeric Differentiation: 4-Fluoro-3-methyl vs. 3-Fluoro-4-methyl

The target compound (4-fluoro-3-methyl substitution) is regioisomeric with N-cyclopentyl-3-fluoro-4-methylaniline (CAS 1019493-06-1). In the target, the electron-withdrawing fluorine is para to the aniline nitrogen while the electron-donating methyl group is meta; in the regioisomer, these positions are swapped . This positional exchange alters the electronic environment of the aniline NH, which may affect its nucleophilicity in subsequent N-functionalization reactions (e.g., amide coupling, sulfonylation, or reductive amination) [1]. Both isomers share the same molecular formula (C₁₂H₁₆FN) and molecular weight (193.26 g/mol) but differ in their synthetic precursors: the target compound is logically derived from commercially available 4-fluoro-3-methylaniline, whereas the regioisomer derives from 3-fluoro-4-methylaniline, and these starting materials may differ in cost and availability [2].

Regioisomeric Identity
Class-level
4-F,3-CH₃ vs. 3-F,4-CH₃
Electronic environment at aniline NH diverges between isomers.
Synthetic precursor availability may guide selection.
Regioisomer Electronic Effects Synthetic Accessibility

Recommended Application Scenarios for N-Cyclopentyl-4-fluoro-3-methylaniline


Medicinal Chemistry Lead Optimization with Metabolic Shielding

When a lead series based on N-cyclopentyl-aniline requires enhanced lipophilicity (LogP ~3.5) and metabolic protection at the para position, N-cyclopentyl-4-fluoro-3-methylaniline offers a balanced profile combining the electron-withdrawing and oxidatively blocking 4-fluoro group with the lipophilicity-enhancing 3-methyl substituent . Relative to the des-methyl analog (LogP 3.18), the target provides a +0.31 LogP increase, while relative to the des-fluoro analog (LogP 3.35), it adds metabolic shielding with a +0.14 LogP increment [1].

Fragment-Based Drug Discovery with Conformational Rigidity

With only 2 rotatable bonds and a molecular weight of 193.26 g/mol, N-cyclopentyl-4-fluoro-3-methylaniline falls within favorable fragment-like chemical space . Compared to its methylene-spaced analog N-(cyclopentylmethyl)-4-fluoro-3-methylaniline (3 rotatable bonds, MW 207.29), the target compound's more rigid architecture may confer a reduced entropic penalty upon target binding, making it a preferable choice for fragment screening collections .

Synthetic Intermediate for N-Functionalized Derivatives

The secondary amine functionality of N-cyclopentyl-4-fluoro-3-methylaniline enables a range of downstream derivatizations—including amide bond formation, sulfonylation, and reductive amination—supporting its use as a versatile building block in parallel synthesis libraries . The electronic influence of the 4-fluoro-3-methyl substitution pattern modulates the nucleophilicity of the aniline NH, offering a distinct reactivity profile compared to its regioisomer N-cyclopentyl-3-fluoro-4-methylaniline .

Computational Chemistry and QSAR Model Building

The well-defined computed properties of N-cyclopentyl-4-fluoro-3-methylaniline (LogP 3.49, TPSA 12.03 Ų, 1 HBD, 1 HBA, 2 rotatable bonds) make it a suitable compound for inclusion in quantitative structure-activity relationship (QSAR) training sets where systematic variation of halogen and alkyl substitution on the N-cyclopentyl-aniline scaffold is being explored .

Application
Selection Property
Validation Focus
Lead optimization with metabolic shielding
4-Fluoro-3-methyl substitution profile
LogP shift and metabolic stability assessment
Fragment-based drug discovery
Conformational rigidity and low rotatable bond count
Ligand efficiency and binding entropy studies
Synthetic intermediate for N-functionalization
Secondary amine reactivity and electronic modulation
Nucleophilicity and reaction scope evaluation
Computational chemistry and QSAR models
Computed physicochemical descriptor set
QSAR training set inclusion and validation
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